REACTION_CXSMILES
|
FC(F)(F)S([N:6]1[CH2:12][C:11](=[O:13])[C:10]2[CH:14]=[CH:15][S:16][C:9]=2[CH2:8][CH2:7]1)(=O)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[S:16]1[C:9]2[CH2:8][CH2:7][NH:6][CH2:12][CH:11]([OH:13])[C:10]=2[CH:14]=[CH:15]1 |f:1.2.3.4.5.6|
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Name
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6-trifluoromethanesulfonyl-4,5,7,8-tetrahydro-thieno[2,3-d]azepin-4-one
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)N1CCC2=C(C(C1)=O)C=CS2)(F)F
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was gradually heated
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction solution was cooled
|
Type
|
ADDITION
|
Details
|
ice was gradually added
|
Type
|
EXTRACTION
|
Details
|
the mixture was subjected to extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1CCNCC2O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |